Leucomycin a5
Description
Contextualization within the Macrolide Antibiotic Class
Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. mdpi.comyoutube.com Leucomycin (B7888351) A5 is a 16-membered macrolide, a structural classification that distinguishes it from the more widely known 14- and 15-membered macrolides, such as erythromycin (B1671065) and azithromycin, respectively. mdpi.comnih.govnih.gov The 16-membered ring of leucomycin and its relatives, like tylosin (B1662201) and josamycin (B1673084), confers certain distinct properties. nih.govnih.gov
The structure of Leucomycin A5 consists of a 16-membered lactone aglycone, to which two sugars are attached: mycaminose (B1220238) and mycarose (B1676882). kitasato-u.ac.jp Like other macrolides, its mechanism of action is the inhibition of bacterial protein synthesis. sigmaaldrich.comresearchgate.net This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the peptide exit tunnel. mdpi.comsigmaaldrich.com This binding action obstructs the path of newly synthesized polypeptide chains, leading to a premature termination of protein elongation. sigmaaldrich.com Notably, 16-membered macrolides possess certain advantages over their 14-membered counterparts, including better gastrointestinal tolerability and a lack of inducible resistance in some bacterial strains. researchgate.net
| Feature | 14-Membered Macrolides (e.g., Erythromycin) | 15-Membered Macrolides (e.g., Azithromycin) | 16-Membered Macrolides (e.g., this compound) |
|---|---|---|---|
| Lactone Ring Size | 14 atoms | 15 atoms | 16 atoms |
| Mechanism of Action | Inhibition of protein synthesis via binding to 50S ribosomal subunit. sigmaaldrich.com | Inhibition of protein synthesis via binding to 50S ribosomal subunit. nih.gov | Inhibition of protein synthesis via binding to 50S ribosomal subunit. mdpi.com |
| Key Structural Sugars | Desosamine and Cladinose. scirp.org | Desosamine and Cladinose. nih.gov | Mycaminose and Mycarose. kitasato-u.ac.jp |
| Resistance | Susceptible to inducible resistance (erm genes). nih.gov | Active against some erythromycin-resistant strains. nih.gov | Generally not susceptible to inducible erm-mediated resistance. nih.govresearchgate.net |
Significance of this compound in Antimicrobial Research
This compound holds particular significance in antimicrobial research due to its potent activity and its role as a scaffold for the development of new antibiotic derivatives. Research has shown that this compound is effective against a variety of Gram-positive and Gram-negative cocci. nih.govnih.gov Its activity extends to penicillin-susceptible and some penicillin-resistant strains of Streptococcus pyogenes as well as Streptococcus faecalis. researchgate.netasm.org
A key area of its research significance lies in the exploration of its derivatives. Chemical modifications of the this compound structure have been investigated to enhance its antibacterial properties. A notable example is the synthesis of 3''-O-propionylthis compound. nih.gov This derivative demonstrated higher in vitro antibacterial activity and achieved higher serum levels compared to the parent this compound compound, highlighting its potential for creating more effective antibiotics. nih.gov Further research has explored the synthesis of other derivatives, such as 9-epi-leucomycin A5, to study the structure-activity relationships. While the 9-epimer showed similar activity to this compound against some bacteria, its potency was reduced against others like Staphylococcus epidermidis and Streptococcus pyogenes, providing valuable insight into the stereochemical requirements for activity. nih.gov The study of such derivatives is crucial in the ongoing effort to overcome antibiotic resistance. sciencedaily.comnews-medical.netmdpi.com
| Bacterial Species | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus pyogenes (penicillin-susceptible) | 0.8 | researchgate.netasm.org |
| Staphylococcus pyogenes (penicillin-resistant) | 3.2 | researchgate.netasm.org |
| Streptococcus faecalis | 0.8 | researchgate.netasm.org |
| Bacillus subtilis | 0.30 | kitasato-u.ac.jp |
| Klebsiella pneumoniae | 5 | kitasato-u.ac.jp |
Overview of Key Research Domains for this compound
Research concerning this compound is concentrated in several key scientific domains:
Antimicrobial Activity and Derivatization: A primary focus of research is characterizing its spectrum of activity against various bacterial pathogens and using it as a starting point for semi-synthetic modifications. The goal of this work is to generate novel compounds with improved potency, expanded spectrum, or activity against resistant strains. nih.govresearchgate.net
Biosynthesis: Understanding the natural production of leucomycins in Streptomyces kitasatoensis is a significant research area. Studies have confirmed that the leucomycin aglycone is synthesized via the polyketide pathway, a common mechanism for producing complex natural products. nih.govsciepublish.com Research using inhibitors like cerulenin (B1668410) has demonstrated that the formation of the aglycone involves condensation steps analogous to fatty acid biosynthesis, which are catalyzed by large, multi-enzyme complexes known as polyketide synthases (PKS). scirp.orgnih.gov This knowledge is fundamental for potential bioengineering efforts to produce novel macrolides. bristol.ac.ukescholarship.org
Total Synthesis: The complex structure of macrolides like this compound makes them challenging targets for total synthesis. While the total synthesis of the related Leucomycin A3 has been reported, this domain of research aims to develop novel chemical strategies to construct the complex macrolactone ring and attach the sugar moieties from basic chemical precursors. kitasato-u.ac.jpnih.gov Such achievements not only represent milestones in organic chemistry but also open pathways to create analogues that are not accessible through semi-synthesis or biosynthesis. nih.govcapes.gov.br
Antiviral and Anti-inflammatory Research: While less explored for this compound specifically, other macrolides are known for their anti-inflammatory and antiviral properties. oup.comnih.govresearchgate.net For instance, the related compound Leucomycin A3 has been shown to inhibit influenza A virus infection and disease progression. nih.gov This suggests a potential, though less investigated, research avenue for this compound and other members of its class beyond their antibacterial applications. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65NO14/c1-10-14-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(17-18-41)19-22(2)27(42)16-13-11-12-15-23(3)49-30(45)20-28(43)36(35)48-9/h11-13,16,18,22-28,31-38,42-43,46-47H,10,14-15,17,19-21H2,1-9H3/b12-11-,16-13-/t22-,23-,24-,25+,26+,27+,28-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVYPSLDMXOITF-OKJVOBEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C\C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Biotechnological Production of Leucomycin A5
Elucidation of Leucomycin (B7888351) Biosynthetic Pathways in Streptomyces kitasatoensis
The biosynthesis of the leucomycin complex is a multifaceted process involving a series of enzymatic reactions and a complex regulatory network. It draws from primary metabolism to assemble the macrolide structure and its sugar moieties. asm.org
The production of secondary metabolites like leucomycin in Streptomyces is tightly controlled by a hierarchical genetic regulatory system. While the specific regulatory cascade for leucomycin is an area of ongoing research, insights can be drawn from related actinomycetes. Typically, biosynthetic gene clusters (BGCs) for antibiotics contain their own regulatory genes. nih.gov In other Streptomyces species, BGCs have been found to contain multiple regulatory genes (such as regA, regB, regC), which are part of complex networks that positively control the expression of biosynthetic genes. nih.gov
Furthermore, pleiotropic regulators, which control both morphological differentiation and secondary metabolism, play a crucial role. mdpi.com Genes like wblA have been identified as negative regulators of antibiotic production in some strains, and their deletion can lead to significantly enhanced antibiotic titers. mdpi.comresearchgate.net The TetR family of regulators is also known to influence both primary and secondary metabolism by controlling the synthesis of acyl-CoA precursors, which are essential building blocks for macrolide antibiotics. mdpi.com These layers of regulation ensure that antibiotic production is coordinated with the organism's growth and environmental conditions.
The assembly of the Leucomycin A5 molecule relies on a suite of specialized enzymes encoded within the leucomycin BGC. The biosynthesis of the polyketide backbone is inferred to be similar to that of other macrolides like magnamycin. asm.org Key enzyme families involved in this process include:
Acyl-CoA Synthetases and Carboxylases: These enzymes provide the fundamental building blocks for the polyketide chain. For instance, acetyl-CoA carboxylase catalyzes the formation of malonyl-CoA from acetyl-CoA, providing the essential two-carbon extension units for the growing macrolide backbone. mdpi.com
Synthases: In the case of precursor supply, α-isopropylmalate synthase is a critical enzyme in the L-leucine biosynthetic pathway. nih.govasm.org This pathway provides the isovaleryl-CoA precursor that distinguishes leucomycins A1 and A3. nih.gov
Modifying Enzymes: Gene clusters in related organisms contain genes encoding for enzymes such as thioesterases, O-methyltransferases, and Acyl-CoA dehydrogenases, which are essential for the modification and final tailoring of the antibiotic structure. nih.gov The sugar moieties, mycaminose (B1220238) and mycarose (B1676882), are synthesized from glucose and attached to the lactone ring by specific glycosyltransferases. asm.org
The composition of the leucomycin complex produced by S. kitasatoensis can be profoundly influenced by the addition of specific precursors to the fermentation medium. nih.gov This precursor-directed biosynthesis is a key strategy for enriching the production of specific leucomycin components, including the A4/A5 pair.
The acyl group at the 4''-position of the mycarose sugar is a key point of variability in the leucomycin family. asm.org this compound possesses a butyryl group at this position. nih.gov Research has shown that supplementing the culture medium with specific amino acids or short-chain fatty acids can steer the biosynthetic machinery towards incorporating corresponding acyl groups.
L-valine and Butyric Acid: The addition of L-valine to the culture medium directs biosynthesis toward the production of leucomycins A4 and A5, which both feature a butyryl side chain. nih.gov This addition can double the total kitasamycin (B1683686) potency. nih.gov The butyryl group is derived from the metabolism of L-valine.
L-leucine: In contrast, supplementing the medium with L-leucine directs synthesis towards leucomycins A1 and A3, which contain an isovaleryl group derived from leucine (B10760876) metabolism. nih.govasm.org This can increase the total antibiotic titer fourfold. nih.gov
Acetic Acid: Short-chain fatty acids like acetic acid serve as foundational precursors for polyketide intermediates, forming the acetyl-CoA and malonyl-CoA units required for the synthesis of the macrolide ring. mdpi.com
| Precursor Added to Medium | Directed Leucomycin Pair | Acyl Group (R2) | Effect on Titer |
| L-valine | A4/A5 | Butyryl | Doubled nih.gov |
| L-leucine | A1/A3 | Isovaleryl | Quadrupled nih.gov |
Strategies for Enhanced Microbial Production of this compound
To meet industrial demands and improve economic viability, significant research has focused on enhancing the production of leucomycin. These efforts primarily involve optimizing fermentation conditions and genetically modifying the producer strain. nih.govnih.gov
Optimizing the fermentation medium is a critical step in maximizing the yield of secondary metabolites. nih.gov The goal is to provide the necessary nutrients for microbial growth and product formation while minimizing costs. nih.gov Both classical and modern statistical methods are employed for this purpose.
One-Factor-at-a-Time (OFAT): This traditional method involves systematically varying one component or condition at a time (e.g., carbon source, nitrogen source, pH, temperature) to determine its optimal level for production. nih.govnih.gov For example, studies on other Streptomyces have optimized components like glucose, corn starch, and soybean meal to achieve significant yield increases. nih.gov
Statistical Optimization: Modern approaches like response surface methodology (RSM) allow for the simultaneous evaluation of multiple factors and their interactions. nih.govdoaj.org This can lead to more significant improvements in yield compared to OFAT. In the production of other antibiotics, RSM has been used to optimize concentrations of key nutrients, resulting in yield increases of over 60%. nih.govdoaj.org The optimal medium for another antibiotic was determined to be glucose (39.28 g/L), corn starch (20.66 g/L), and soybean meal (15.48 g/L), leading to a 60% increase in production. nih.gov Another study saw a 5.5-fold increase in lichenysin production after media optimization. researchgate.net
Genetic modification of the producer strain, S. kitasatoensis, offers a powerful approach to enhance leucomycin production and alter the product profile. nih.govnih.gov
Classical Mutagenesis: A successful strategy has been the development of leucine analog-resistant mutants. nih.govasm.org Researchers isolated mutants of S. kitasatoensis that were resistant to the toxic leucine analog 4-azaleucine. nih.gov These mutants were found to have a deregulated L-leucine biosynthetic pathway, causing them to overproduce L-leucine. nih.govasm.org As a result, even without the addition of external precursors, these mutants produced a leucomycin complex dominated by the more potent A1/A3 pair, which are derived from the L-leucine pathway. nih.gov
Metabolic Engineering: Modern genetic engineering provides more targeted approaches. nih.govfrontiersin.org Strategies applicable to leucomycin production include:
Overexpression of BGCs: Increasing the copy number of the entire leucomycin biosynthetic gene cluster can lead to a direct increase in antibiotic production. frontiersin.org
Deletion of Competing Pathways: Eliminating genes for pathways that divert precursors away from leucomycin synthesis can increase the pool of building blocks available for production. frontiersin.org
Host Engineering: Creating "super-hosts" by deleting nonessential genes or entire endogenous BGCs can conserve cellular energy and precursors, making them more efficient factories for producing the desired antibiotic. nih.gov
Process Optimization in Fermentation Technology for this compound
The biotechnological production of this compound, a significant macrolide antibiotic, is predominantly achieved through submerged fermentation of the actinomycete Streptomyces kitasatoensis. Maximizing the yield and ensuring the selective production of the A5 component over other related leucomycins is a primary objective in industrial settings. This is accomplished through meticulous optimization of various fermentation parameters, including medium composition, precursor supplementation, and physical process controls.
Media Composition and Precursor Supplementation
The composition of the fermentation medium is a critical determinant of both cell growth and the efficiency of antibiotic synthesis. The biosynthesis of the leucomycin complex, also known as kitasamycin, is profoundly influenced by the availability of specific precursors which can direct the synthesis towards desired components like this compound.
Research has demonstrated that the addition of specific precursors to the fermentation broth can significantly alter the final composition of the leucomycin complex. For instance, the acyl group at the C-4" position of the mycarose sugar in leucomycins is derived from short-chain carboxylic acids. The addition of L-valine to the culture medium has been shown to enrich the production of Leucomycin A4 and A5, as L-valine is a metabolic precursor to isobutyryl-CoA, the building block for the side chains of these specific components. researchgate.net
Further targeted studies have quantified the impact of other additives on this compound yield. The addition of ethyl acetate (B1210297) as a precursor has been evaluated to improve the biosynthesis of kitasamycin. ufu.br In a 15-L fermenter, supplementing the medium with 0.48% ethyl acetate led to a 21% increase in the total kitasamycin titer. ufu.br Crucially, this supplementation selectively increased the proportion of the this compound component by 5.1% compared to the control group. ufu.br This enhancement is attributed to an increase in the intracellular pool of acetyl-CoA, a fundamental building block for the polyketide backbone of leucomycin. ufu.br
The table below summarizes the effect of ethyl acetate supplementation on this compound production.
| Additive | Concentration | Total Kitasamycin Titer Increase | This compound Content Increase | Reference |
| Ethyl Acetate | 0.48% | 21% | 5.1% | ufu.br |
In addition to precursors, surfactants have been investigated to improve nutrient uptake and antibiotic production, particularly when oils are used as a carbon source. Soybean oil is a common carbon source in kitasamycin fermentation. nih.gov The addition of surfactants like sodium dodecyl sulfate (B86663) (SDS) can enhance the utilization of the oil. nih.gov Research showed that adding 0.5 g/L of SDS at the start of fermentation increased the total kitasamycin production by a remarkable 55%. nih.gov This was accompanied by a 12% improvement in the relative content of this compound. nih.gov The mechanism is believed to involve improved lipase (B570770) activity and an increase in organic acids like butyric acid, which benefits the biosynthesis of the A5 component. nih.gov
The following table details the impact of surfactant addition on this compound production.
| Additive | Concentration | Total Kitasamycin Titer Increase | This compound Content Increase | Reference |
| Sodium Dodecyl Sulfate (SDS) | 0.5 g/L | 55% | 12% | nih.gov |
Nitrogen sources also play a role in regulating antibiotic production. High concentrations of ammonium (B1175870) ions can inhibit leucomycin production, a phenomenon known as nitrogen catabolite regulation. mdpi.com The addition of magnesium phosphate (B84403) to the medium can limit the free ammonium ions, leading to higher production of the antibiotic. mdpi.com
Optimization of Physical Fermentation Parameters
Controlling the physical environment within the fermenter is essential for optimal growth and secondary metabolite production. Key parameters that are typically optimized include pH, temperature, aeration, and agitation.
pH: The initial pH of the culture medium directly influences the production of bioactive metabolites by Streptomyces species. researchsquare.com For S. kitasatoensis, the optimal pH for cultivation is generally maintained in the neutral range, between 6.0 and 8.0, with a preferred range of 7.0 to 7.3. researchgate.netcreative-diagnostics.com Maintaining the pH within this optimal window is crucial, as deviations can significantly decrease the growth rate and subsequent antibiotic yield. creative-diagnostics.com
Temperature: S. kitasatoensis grows well at temperatures between 20°C and 35°C. researchgate.net The optimal temperature for fermentation is typically around 27°C to 30°C. researchgate.netnih.gov While cell growth might occur at higher temperatures, antibiotic production is often more favorable within this specific range. europa.eu
Aeration and Agitation: As an aerobic microorganism, S. kitasatoensis requires a sufficient supply of dissolved oxygen (DO) for both growth and antibiotic synthesis. researchgate.net Fermentation is carried out under aerobic conditions, often in fermenters equipped with agitators and aeration systems to ensure adequate oxygen transfer. researchgate.net Controlling the DO level is a critical strategy; for some Streptomyces fermentations, controlling DO at saturation levels specifically during the active growth phase has been shown to significantly increase the final antibiotic yield. nih.gov
Advanced Fermentation Strategies
To overcome the limitations of simple batch cultures, such as substrate inhibition and nutrient depletion, advanced strategies like fed-batch fermentation are employed. nih.gov Fed-batch culture involves the controlled feeding of one or more nutrients to the bioreactor during cultivation. nih.gov This allows for maintaining low concentrations of potentially inhibitory substrates (like glucose) and extending the production phase, leading to higher cell densities and product yields. nih.govnih.gov For leucomycin production, precursors like L-valine can be fed to the culture during fermentation, either continuously or semi-continuously, to direct synthesis towards the A4/A5 components. researchgate.net
Furthermore, statistical optimization techniques such as Response Surface Methodology (RSM) and Plackett-Burman designs are powerful tools for optimizing fermentation processes. These methods allow for the systematic study of multiple variables simultaneously (e.g., concentrations of different medium components, pH, temperature) to identify the most significant factors and their interactions, ultimately finding the optimal conditions for maximizing product yield. ufu.br While specific RSM studies for this compound are not widely published, this methodology is standard for optimizing the production of other antibiotics from Streptomyces and is applicable for enhancing this compound titers. ufu.br
Chemical Synthesis and Derivatization of Leucomycin A5 Analogues
Strategic Chemical Modifications of the Leucomycin (B7888351) A5 Core Structure
The chemical modification of Leucomycin A5 has been a fertile ground for medicinal chemists, leading to the development of semi-synthetic derivatives with enhanced biological activity and improved pharmacokinetic profiles. These modifications have been strategically focused on various reactive sites within the molecule, including the hydroxyl groups of the sugar moieties and the aglycone, as well as the aglycone backbone itself.
One of the most successful strategies for enhancing the efficacy of this compound has been the acylation of the 3"-hydroxyl group of the mycaminose (B1220238) sugar. This modification has been shown to significantly increase in vitro antibacterial activity against both sensitive and some resistant microorganisms. nih.gov
A prominent example of a 3"-O-acyl derivative is 3"-O-propionylthis compound, also known as Rokitamycin or by its developmental code TMS-19-Q. nih.gov The synthesis of Rokitamycin from this compound involves a multi-step process designed to selectively acylate the tertiary 3"-hydroxyl group. A representative synthetic route includes:
2'-O-Acetylation: Protection of the 2'-hydroxyl group.
3,9-di-O-Trimethylsilylation: Protection of the hydroxyl groups at the C-3 and C-9 positions of the aglycone.
3"-O-Propionylation: Acylation of the target 3"-hydroxyl group with propionyl chloride in the presence of a base like tribenzylamine. This step can achieve a high yield, reportedly around 96%. nih.gov
Deprotection: Removal of the trimethylsilyl (B98337) and acetyl protecting groups to yield the final product. nih.gov
The structure of 3"-O-propionylthis compound has been confirmed through various spectrometric methods, including mass spectrometry, ¹H-NMR, and ¹³C-NMR. nih.gov Research has demonstrated that the introduction of a propionyl group at the 3"-position not only enhances antibacterial activity but also leads to higher serum levels compared to the parent this compound. nih.gov Among various 3"-O-acyl derivatives, the propionyl derivative has been identified as showing the highest antibacterial activity and achieving the most favorable serum levels. nih.gov
Table 1: Key 3"-O-Acyl Derivatives of this compound
| Derivative Name | Acyl Group | Developmental Code | Key Finding | Reference(s) |
|---|---|---|---|---|
| Rokitamycin | Propionyl | TMS-19-Q | Enhanced antibacterial activity and higher serum levels than this compound. nih.gov | nih.gov |
| 3"-O-Acetylthis compound | Acetyl | - | Increased in vitro antibacterial activity. nih.gov | nih.gov |
The stereochemistry of the hydroxyl groups on the aglycone plays a critical role in the biological activity of macrolides. The synthesis of epimers, which are diastereomers that differ in configuration at only one stereocenter, is a valuable tool for structure-activity relationship (SAR) studies. The synthesis of 9-epi-Leucomycin A5 is a notable example of such a modification. semanticscholar.org
The synthesis of 9-epi-Leucomycin A5 has been achieved from the parent compound, this compound, through a reaction sequence involving oxidation and subsequent reduction:
Oxidation: this compound is treated with an oxidizing agent, such as the Collins reagent (CrO₃-pyridine complex), to convert the C-9 hydroxyl group into a ketone, yielding 9-dehydrothis compound. semanticscholar.org This reaction has been reported to proceed with high efficiency, achieving a 95% yield. semanticscholar.org
Reduction: The resulting 9-keto intermediate is then reduced using a reducing agent like sodium borohydride. This reduction is not stereospecific and produces a mixture of the natural 9(R)-epimer (this compound) and the 9(S)-epimer (9-epi-Leucomycin A5) in approximately a 1:1 ratio. semanticscholar.org
Separation: The two epimers can then be separated using chromatographic techniques, such as silica (B1680970) gel chromatography, to isolate the pure 9-epi-Leucomycin A5. semanticscholar.org
Interestingly, studies on the antimicrobial activity of 9-epi-Leucomycin A5 have shown that its potency is comparable to the natural epimer against some bacterial strains, while it is reduced against others, such as certain strains of Staphylococcus epidermidis and Streptococcus pyogenes. semanticscholar.org
The this compound molecule possesses several hydroxyl groups that can be selectively functionalized to generate novel analogues. The hydroxyl groups at the C-3 and C-9 positions of the aglycone have been key targets for such modifications.
C-3 Hydroxyl Functionalization: The methylation of the 3-hydroxyl group has been explored as a strategy to improve the pharmacokinetic properties of leucomycin derivatives. For instance, the synthesis of 3-O-methylrokitamycin has been reported to enhance in vitro antibacterial activity. nih.gov The synthesis of these C-3 modified analogues typically involves the use of fully protected intermediates to ensure the regioselective modification of the desired hydroxyl group. nih.gov Furthermore, the synthesis of 3-O-acyl-3-epi-leucomycin A7 analogues has also been described, highlighting the diverse possibilities for modification at this position. nih.gov
C-9 Hydroxyl Functionalization: The C-9 hydroxyl group is another site for strategic modification. As discussed in the synthesis of 9-epi-Leucomycin A5, the oxidation of the C-9 hydroxyl to a keto group is a key transformation. semanticscholar.org This 9-oxo intermediate is a valuable precursor for the synthesis of various derivatives. An efficient method for the highly selective oxidation of leucomycins to the corresponding 9-oxo macrolides involves the use of hypervalent iodine reagents, such as the Dess-Martin periodinane (DMP). This method offers advantages over older techniques using manganese dioxide, providing very good yields without the need for protecting groups.
Modifications to the carbon backbone of the leucomycin aglycone represent a more profound alteration of the core structure, offering the potential for novel biological activities.
C-13 Functionalization: The C-13 position of the aglycone has been a target for introducing new functionalities. For example, in the related 16-membered macrolide josamycin (B1673084) (leucomycin A3), a method has been developed for the nucleophilic substitution of the dienol system in the aglycone. This has led to the creation of novel products with an alkyne group attached at the C-13 position. This type of modification opens up possibilities for further derivatization, for instance, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce heterocyclic moieties.
C-5 Functionalization: The strategic functionalization of the C-5 position of the this compound aglycone is not extensively documented in the available scientific literature. The C-5 position is where the mycaminose sugar is attached via a glycosidic bond. While modifications of the C-5 sugar itself are common, direct and strategic chemical alteration of the C-5 carbon of the aglycone in this compound appears to be a less explored area of derivatization.
Table 2: Summary of Strategic Modifications to the this compound Core
| Modification Site | Type of Modification | Example Derivative | Key Finding | Reference(s) |
|---|---|---|---|---|
| 3"-OH (Mycaminose) | Acylation | Rokitamycin | Enhanced antibacterial activity and serum levels. nih.gov | nih.govnih.gov |
| 9-OH (Aglycone) | Epimerization | 9-epi-Leucomycin A5 | Altered antimicrobial activity profile. semanticscholar.org | semanticscholar.org |
| 3-OH (Aglycone) | Methylation | 3-O-Methylrokitamycin | Improved in vitro antibacterial activity. nih.gov | nih.gov |
| 9-OH (Aglycone) | Oxidation | 9-Oxoleucomycin | Key intermediate for further derivatization. | |
| C-13 (Aglycone) | Alkynylation | C-13 Alkyne Josamycin Analogue | Introduction of a versatile functional group. |
Methodological Advances in this compound Derivative Synthesis (e.g., reductive amination)
Advances in synthetic methodologies have been instrumental in expanding the library of this compound derivatives. One such important technique is reductive amination . This reaction has been employed to introduce aromatic side chains into leucomycin derivatives. For example, a library of leucomycin A7 derivatives has been prepared through the reductive amination of the C-18 aldehyde moiety with various lipophilic benzylamines. This reaction can be mediated by reagents such as sodium cyanoborohydride (NaCNBH₃) in the presence of a Lewis acid like zinc chloride (ZnCl₂).
The use of hypervalent iodine reagents , such as Dess-Martin periodinane (DMP) and polymer-bound 2-iodoxybenzoic acid (IBX), represents another methodological advance. These reagents allow for the highly selective and efficient oxidation of the hydroxyl groups at the C-9 and C-13 positions to the corresponding ketones, providing key intermediates for further derivatization without the need for extensive use of protecting groups. These modern synthetic methods offer greater efficiency and selectivity, facilitating the exploration of a wider chemical space for novel this compound analogues.
Structure Activity Relationship Sar Studies of Leucomycin A5 and Its Derivatives
Elucidating the Influence of Acyl Substituents on Biological Activity
The targeted modification of acyl groups on the Leucomycin (B7888351) A5 molecule has been a fruitful strategy for enhancing its antibacterial properties. Research has particularly focused on the 4'' position of the mycarose (B1676882) sugar and the 3''-hydroxyl group.
Acylation at the 3''-hydroxyl group has been shown to significantly increase the in vitro antibacterial activity of Leucomycin A5 against both susceptible and some resistant microorganisms. nih.gov The introduction of an acetyl or propionyl group at this position has a particularly pronounced positive effect on activity. nih.gov For instance, 3''-O-propionylthis compound has demonstrated higher antibacterial activity in vitro and results in higher serum levels compared to the parent compound. nih.govnih.gov In contrast, acylation of the hydroxyl groups at the C-3 and C-9 positions of the macrolactone ring leads to a reduction in antibacterial activity. nih.gov
The nature of the acyl substituent at the 4''-position also plays a crucial role. Studies on 4''-O-acyl derivatives of leucomycin V have shown that derivatives with an n-butyryl, i-butyryl, or n-valeryl substituent at the 4''-OH group exhibit significant in vitro antibacterial activity. researchgate.net
Table 1: Impact of Acylation on the in vitro Antibacterial Activity of this compound Derivatives
| Compound | Modification | General Effect on Antibacterial Activity | Reference |
| 3''-O-Acetylthis compound | Acetylation at 3''-OH | Increased | nih.gov |
| 3''-O-Propionylthis compound | Propionylation at 3''-OH | Increased | nih.govnih.gov |
| 3-O-Acylthis compound | Acylation at 3-OH | Reduced | nih.gov |
| 9-O-Acylthis compound | Acylation at 9-OH | Reduced | nih.gov |
| 4''-O-n-Butyryl-3''-O-methylleucomycin V | n-Butyrylation at 4''-OH | Significant | researchgate.net |
| 4''-O-i-Butyryl-3''-O-methylleucomycin V | i-Butyrylation at 4''-OH | Significant | researchgate.net |
| 4''-O-n-Valeryl-3''-O-methylleucomycin V | n-Valerylation at 4''-OH | Significant | researchgate.net |
This table provides a qualitative summary of the effects based on the cited literature.
Investigating the Impact of Stereoisomeric Changes on Antimicrobial Potency
The stereochemistry of the macrolactone ring is a critical determinant of the biological activity of macrolide antibiotics. Modifications to the stereocenters can alter the conformation of the molecule, affecting its ability to bind to the bacterial ribosome.
One notable example is the synthesis and evaluation of 9-epi-Leucomycin A5, a stereoisomer of the natural compound. nih.gov The synthesis of this epimer was achieved through the oxidation of this compound to 9-dehydrothis compound, followed by reduction with sodium borohydride, which yields a mixture of the natural and 9-epi forms. nih.gov Comparative studies of their antimicrobial activities revealed that for some bacterial strains, the potency of both enantiomers was virtually identical. nih.gov However, for other bacteria, such as Staphylococcus epidermidis sp-al-1 and Streptococcus pyogenes N. Y. 5, the 9-epi-Leucomycin A5 showed reduced activity compared to the natural this compound. nih.gov This suggests that the stereoconfiguration at the C-9 position can influence the spectrum of activity.
Table 2: Comparative Antimicrobial Activity of this compound and its 9-Epimer
| Compound | Bacterial Strain | Relative Antimicrobial Activity | Reference |
| 9-epi-Leucomycin A5 | Some test strains | Identical to this compound | nih.gov |
| 9-epi-Leucomycin A5 | Staphylococcus epidermidis sp-al-1 | Reduced compared to this compound | nih.gov |
| 9-epi-Leucomycin A5 | Streptococcus pyogenes N. Y. 5 | Reduced compared to this compound | nih.gov |
This table summarizes the reported differences in activity.
Correlation between Specific Chemical Modifications and Spectrum of Activity
The targeted chemical modification of this compound at various positions has been explored to broaden its spectrum of activity, particularly against clinically important resistant pathogens.
Modifications at the C-3 position of the macrolactone ring have yielded promising results. The synthesis of 3-O-(3-aryl-2-propenyl)leucomycin A7 analogues has led to derivatives with improved in vitro antibacterial activities against pathogens including erythromycin-resistant Streptococcus pneumoniae (ERSP). researchgate.net Furthermore, methylation of the 3-hydroxyl group has been found to enhance the pharmacoprofile of leucomycin antibiotics. nih.gov For example, 3-O-methylrokitamycin demonstrated enhanced in vitro antibacterial activity. nih.gov
The introduction of different side chains by removing the mycarose sugar and modifying the mycaminose (B1220238) at the 4'-hydroxyl group has resulted in a new class of acid-stable macrolides. researchgate.net These modifications are intended to explore new interactions with the bacterial ribosome's peptidyl transferase center (PTC). researchgate.net
Table 3: Effect of Specific Modifications on the Spectrum of Activity of Leucomycin Analogues
| Modification | Resulting Analogue | Improved Activity Against | Reference |
| 3-O-(3-aryl-2-propenyl) | 3-O-(3-aryl-2-propenyl)leucomycin A7 | Erythromycin-resistant Streptococcus pneumoniae | researchgate.net |
| 3-O-methylation | 3-O-Methylrokitamycin | General antibacterial activity in vitro | nih.gov |
| 4'-substituted modification | 4'-substituted 16-membered macrolides | Acid-stable with potential against resistant bacteria | researchgate.net |
This table highlights key modifications and their impact on the activity spectrum.
Role of Lipophilicity in Cellular Uptake and Activity of Leucomycin Analogues
For macrolides to be effective, especially against Gram-negative bacteria with their complex outer membrane, a delicate balance between lipophilicity and hydrophilicity is required. acs.orgnih.gov Highly lipophilic compounds may be sequestered in the lipid-rich outer membrane of Gram-negative bacteria, preventing them from reaching their intracellular target, the ribosome. epa.gov Conversely, highly hydrophilic compounds may struggle to cross the lipid bilayer.
Studies on various macrolide derivatives have shown that increasing polarity and reducing lipophilicity can enhance permeability and, consequently, antibacterial activity against Gram-negative pathogens. acs.orgnih.gov The introduction of basic amines to create polycationic molecules has been a successful strategy to improve uptake, potentially through a self-promoted mechanism. nih.gov
While specific quantitative data on the lipophilicity of a wide range of this compound derivatives and its direct correlation to MIC values is not extensively detailed in the provided search results, the general principles observed for other macrolides are applicable. The acylation of the 3''-hydroxyl group in this compound, which increases activity, also alters the lipophilicity of the molecule, suggesting this property is a key factor in its improved performance. nih.gov The optimal lipophilicity for macrolides targeting Gram-negative bacteria appears to be in a specific range, with a clogD7.4 between -1 and 3 being identified as favorable in some studies. nih.gov
Molecular Mechanism of Action of Leucomycin A5
Interaction with Bacterial Ribosomes and Inhibition of Protein Synthesis
The primary mode of action for Leucomycin (B7888351) A5 involves the inhibition of bacterial protein synthesis, a fundamental process for bacterial growth and replication. patsnap.compatsnap.com This inhibition is achieved through a direct interaction with the bacterial ribosome, the cellular component responsible for translating messenger RNA (mRNA) into proteins. patsnap.compatsnap.com Like other macrolide antibiotics, Leucomycin A5 specifically targets the large 50S subunit of the bacterial 70S ribosome. patsnap.comresearchgate.net This interaction is reversible and primarily results in a bacteriostatic effect, meaning it halts bacterial growth, although bactericidal activity can be observed at higher concentrations. patsnap.comdrugbank.com
The binding of this compound to the 50S ribosomal subunit interferes with the elongation phase of protein synthesis. patsnap.compatsnap.com This disruption prevents the formation of functional proteins, ultimately leading to the cessation of bacterial proliferation. The specificity of this compound for bacterial ribosomes over eukaryotic ribosomes contributes to its selective toxicity against bacteria. patsnap.com
Binding Site Analysis within the 50S Ribosomal Subunit
The binding site of this compound is located within a critical region of the 50S ribosomal subunit known as the peptide exit tunnel, near the peptidyl transferase center (PTC). biosynergypharm.comnih.gov The PTC is the active site responsible for catalyzing the formation of peptide bonds between amino acids. biosynergypharm.com Macrolides, including leucomycins, bind to the 23S ribosomal RNA (rRNA) component of the 50S subunit. drugbank.comquizlet.com
While high-resolution crystal structures specifically for this compound are not as extensively detailed in publicly available literature as for some other macrolides, the binding of 16-membered macrolides generally involves interactions with specific nucleotides within the 23S rRNA. nih.gov For instance, studies on similar macrolides have identified key interactions with nucleotides in domain V of the 23S rRNA, which forms a significant part of the peptide exit tunnel wall. nih.gov The lactone ring, a core structural feature of macrolides, and its various side chains are crucial for the precise interaction with the ribosomal target. biosynergypharm.com
Disruption of Nascent Peptide Chain Elongation (e.g., exit peptide tunnel blockage)
The binding of this compound within the peptide exit tunnel physically obstructs the passage of the newly synthesized (nascent) polypeptide chain. nih.govpatsnap.com As the ribosome moves along the mRNA template, amino acids are added to the growing peptide chain, which must then pass through this tunnel to emerge from the ribosome. nih.govembopress.orgbiorxiv.org
By occupying a portion of this tunnel, this compound creates a steric hindrance that prevents the elongation of the nascent peptide beyond a certain length. nih.govpatsnap.com This blockage leads to the premature dissociation of the incomplete peptidyl-tRNA from the ribosome, a phenomenon known as "drop-off". nih.gov This action effectively terminates protein synthesis before a functional protein can be produced. nih.gov The presence of the antibiotic in the tunnel can also allosterically affect the function of the PTC, further inhibiting peptide bond formation depending on the sequence of the nascent peptide. nih.govresearchgate.net
Comparative Mechanistic Insights with Other Macrolide Antibiotics (e.g., josamycin (B1673084), spiramycin (B21755), erythromycin)
The molecular mechanism of this compound shares fundamental similarities with other macrolide antibiotics, yet distinct differences exist, particularly when comparing 16-membered macrolides like leucomycin, josamycin, and spiramycin with 14-membered macrolides such as erythromycin (B1671065).
Josamycin , another 16-membered macrolide, exhibits a mechanism very similar to this compound. It binds to the 50S ribosomal subunit and blocks the peptide exit tunnel. patsnap.combiosynergypharm.com Studies have shown that josamycin can completely inhibit the formation of the second or third peptide bond, depending on the amino acid sequence, leading to a complete shutdown of full-length protein synthesis at saturating concentrations. nih.gov
Spiramycin , also a 16-membered macrolide, functions by binding to the 50S ribosomal subunit and inhibiting the translocation step of protein synthesis. patsnap.comyoutube.comdrugbank.com It is a potent inhibitor of the binding of both donor and acceptor substrates to the ribosome. nih.gov Some research suggests that spiramycin and other macrolides act primarily by stimulating the dissociation of peptidyl-tRNA from the ribosome during translocation. drugbank.com Larger macrolides like spiramycin possess a disaccharide extension that can reach deeper into the PTC and more directly interfere with peptide bond formation compared to erythromycin. nih.gov
Erythromycin , a 14-membered macrolide, also binds to the 50S ribosomal subunit and inhibits protein synthesis. patsnap.comdrugbank.comnih.gov However, it allows for the formation of longer peptide chains before inhibition occurs compared to josamycin. nih.gov The dissociation rate of erythromycin from the ribosome is much faster than that of josamycin. nih.gov This difference in binding kinetics may explain why at saturating concentrations, erythromycin does not completely shut down the synthesis of full-length proteins to the same extent as josamycin. nih.gov
These differences in the precise binding interactions and their effects on ribosomal dynamics contribute to variations in the antibacterial spectrum and the potential for the development of bacterial resistance among different macrolide antibiotics.
| Feature | This compound | Josamycin | Spiramycin | Erythromycin |
| Macrolide Ring Size | 16-membered | 16-membered | 16-membered | 14-membered |
| Primary Target | 50S ribosomal subunit | 50S ribosomal subunit | 50S ribosomal subunit | 50S ribosomal subunit |
| Binding Site | Peptide exit tunnel near PTC | Peptide exit tunnel near PTC | Peptide exit tunnel near PTC | Peptide exit tunnel near PTC |
| Mechanism | Blocks peptide exit tunnel, causes premature peptidyl-tRNA dissociation | Blocks peptide exit tunnel, inhibits formation of early peptide bonds | Inhibits translocation and stimulates peptidyl-tRNA dissociation | Inhibits translocation, allows for longer peptide chain formation before inhibition |
| Effect on Protein Synthesis | Halts elongation | Halts elongation very early | Halts elongation | Halts elongation |
Preclinical Efficacy Research of Leucomycin A5
In Vitro Antimicrobial Spectrum and Potency of Leucomycin (B7888351) A5
The in vitro activity of Leucomycin A5 has been evaluated to determine its spectrum of action and potency against various microorganisms. These studies are fundamental in establishing the potential therapeutic applications of the compound.
This compound has demonstrated a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria, as well as some Gram-negative cocci, mycoplasma, leptospira, and spirochetes. bioaustralis.commedchemexpress.com Its potency, typically measured by the Minimum Inhibitory Concentration (MIC), varies across different bacterial species. For instance, research has shown its activity against several standard test strains, indicating its potential for inhibiting key pathogens. kitasato-u.ac.jp The activity of this compound is also noted to be greater than some of its own stereoisomers; for example, its natural form is more potent than its synthetic epimer, 9-epi-leucomycin A5, against strains like Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov
The following table summarizes the MIC values of this compound against select sensitive microorganisms from a specific study. kitasato-u.ac.jp
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 0.80 |
| Bacillus subtilis | 0.30 |
| Klebsiella pneumoniae | 5 |
| Data sourced from a study on the antimicrobial activity of various leucomycin components. kitasato-u.ac.jp |
The effectiveness of antibiotics is increasingly challenged by the emergence of drug-resistant pathogens. While specific data on the activity of this compound against a wide array of resistant strains is not extensively detailed in the provided research, the broader class of 16-membered macrolides, to which leucomycin belongs, exhibits certain advantages. Some resistance mechanisms that affect 14- and 15-membered macrolides, such as efflux pumps and target site modifications, may be less effective against 16-membered structures. mdpi.com
Bacterial resistance to macrolides often occurs through mutations in the 23S rRNA gene or ribosomal proteins L4 and L22, which prevent the antibiotic from binding to its target on the bacterial ribosome. frontiersin.org However, the structural differences in 16-membered macrolides like leucomycins can result in a different binding mode, sometimes allowing them to retain activity against strains resistant to other macrolides. For example, mutants induced by 16-membered macrolides like josamycin (B1673084) and midecamycin (B1676577) have been shown to have different resistance mutation profiles than those induced by 14- or 15-membered macrolides. frontiersin.org Further research is required to fully characterize the activity profile of this compound against specific, clinically relevant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). ebi.ac.ukmdpi.com
Comparing the in vitro potency of this compound with other clinically relevant 16-membered macrolides like josamycin (Leucomycin A3) and midecamycin provides a context for its potential utility. nih.gov These antibiotics share a similar core structure but differ in their side chains, which can influence their antimicrobial activity. kitasato-u.ac.jp Josamycin has shown comparable activity to erythromycin (B1671065) and clindamycin (B1669177) against pneumococci, streptococci, and staphylococci. nih.gov Midecamycin is also active against a majority of streptococci and staphylococci. nih.gov
Studies have shown that different leucomycin components have varying levels of potency. kitasato-u.ac.jp When inducing resistance in vitro in Mycoplasma pneumoniae, midecamycin was the most difficult to induce resistance to, suggesting a higher barrier to resistance development compared to other macrolides, including josamycin. frontiersin.org
The table below provides a general comparison of the in vitro activity of these macrolides against a common pathogen, though it is important to note that data is compiled from different studies and direct head-to-head comparisons are limited.
| Antibiotic | Staphylococcus aureus MIC (µg/mL) |
| This compound | 0.80 kitasato-u.ac.jp |
| Josamycin (Leucomycin A3) | 0.04 kitasato-u.ac.jp |
| Midecamycin | <3.1 (inhibited majority of isolates) nih.gov |
| Note: The presented MIC values are sourced from separate studies and may not be directly comparable due to potential variations in methodology and bacterial strains used. |
In Vivo Efficacy Studies in Established Animal Models of Infection
In vivo studies are critical for validating the therapeutic potential of an antibiotic in a living system, providing insights into its efficacy in treating infections.
Leucomycin has been evaluated in systemic infection models in mice, demonstrating therapeutic effects against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae. medchemexpress.com These models, often involving sepsis or bacteremia, assess an antibiotic's ability to reduce bacterial load and improve survival rates in a whole-body infection context. mdpi.com In these murine models, leucomycin was found to have a relatively high therapeutic activity in staphylococcal and streptococcal infections when administered orally, showing superiority over the related macrolide, maridomycin. medchemexpress.com Its activity in diplococcal infections was found to be approximately equal to that of maridomycin. medchemexpress.com
Beyond systemic infections, antibiotics are also tested in models that mimic infections in specific organs. While data for this compound in such models is limited, studies on the closely related compound josamycin (Leucomycin A3) provide relevant insights. Josamycin was studied in a mouse model of influenza A virus infection, where it showed beneficial effects on lung pathology. nih.gov It was found to reduce viral proliferation and modulate the host's inflammatory response in the lungs. nih.gov Such studies are crucial for understanding an antibiotic's potential to treat localized infections like pneumonia. The development of advanced in vivo models, including those that can accommodate human cells and tissues, continues to be an important area for bridging preclinical findings with clinical success. nih.gov
Mechanisms of Resistance to Leucomycin A5
Enzymatic Inactivation of Leucomycin (B7888351) A5 (e.g., macrolide esterases like EstX)
One of the primary mechanisms of resistance against 16-membered macrolides like Leucomycin A5 is the enzymatic breakdown of the antibiotic molecule. nih.govnih.gov This is carried out by specific enzymes that hydrolyze the macrolactone ring, rendering the antibiotic inactive. nih.govresearchgate.net
A key enzyme implicated in this process is EstX, a type of macrolide esterase belonging to the alpha/beta hydrolase superfamily. nih.govresearchgate.net Initially identified in the 1980s, EstX has been biochemically confirmed to be capable of hydrolyzing and inactivating several 16-membered ring macrolides, including the clinically important this compound. nih.govnih.govresearchgate.net The inactivation mechanism involves the hydrolysis of the ester bond within the macrolactone ring, which linearizes the molecule. nih.govnih.govresearchgate.net This structural change prevents the antibiotic from binding effectively to its target, the 50S ribosomal subunit. nih.gov The catalytic activity of EstX relies on a typical catalytic triad (B1167595) of amino acid residues: Asp233, His261, and Ser102. nih.govnih.govresearchgate.net
Table 1: Characteristics of Macrolide Esterase EstX
| Feature | Description | Source(s) |
|---|---|---|
| Enzyme Class | Macrolide Esterase (Est-type) | nih.gov, nih.gov |
| Superfamily | Alpha/beta hydrolase | nih.gov, researchgate.net |
| Substrate | This compound (and other 16-membered macrolides) | nih.gov, nih.gov |
| Mechanism | Hydrolysis of the macrolactone ester bond | nih.gov, researchgate.net |
| Catalytic Triad | Asp233-His261-Ser102 | nih.gov, researchgate.net |
| Outcome | Linearization of the macrolide ring, preventing ribosomal binding | nih.gov, researchgate.net |
Ribosomal Target Site Modification-Based Resistance (e.g., rRNA methylases, 2'-phosphotransferase)
Alterations to the antibiotic's binding site on the ribosome represent another major strategy for resistance. nih.govnih.gov Since macrolides function by binding to the 50S ribosomal subunit and blocking protein synthesis, modifications at this site can dramatically reduce the drug's affinity and effectiveness. researchgate.netnih.gov
The most common form of target site modification involves enzymes that methylate the 23S ribosomal RNA (rRNA), a key component of the 50S subunit. nih.govnih.gov Erm 23S rRNA methyltransferases, for instance, specifically add a methyl group to an adenine (B156593) residue (A2058 in E. coli numbering) within the peptidyl transferase center. nih.gov This nucleotide is pivotal for the binding of macrolide antibiotics. nih.gov The methylation of A2058 creates steric hindrance, which prevents this compound from docking correctly, thereby conferring resistance. nih.gov
Another enzymatic mechanism often grouped with resistance strategies is drug modification by macrolide 2'-phosphotransferases (Mph). nih.gov These enzymes catalyze the phosphorylation of the antibiotic itself, rather than modifying the ribosome. nih.gov Specifically, they add a phosphate (B84403) group to the 2'-hydroxyl group of the macrolide's sugar moiety. nih.gov This modification also results in a molecule that can no longer bind effectively to the ribosome. nih.gov While Mph enzymes are more commonly associated with resistance to 14- and 15-membered macrolides, some variants can also inactivate 16-membered macrolides. nih.gov
Table 2: Ribosomal and Drug Modification Resistance Mechanisms
| Mechanism | Enzyme Class | Gene Family | Molecular Action | Outcome | Source(s) |
|---|---|---|---|---|---|
| Target Site Modification | rRNA Methyltransferase | erm | Methylation of A2058 in 23S rRNA | Prevents antibiotic binding to the ribosome | nih.gov, nih.gov |
| Drug Modification | Macrolide Phosphotransferase | mph | Phosphorylation of the 2'-hydroxyl group of the antibiotic | Inactivates the antibiotic, preventing ribosomal binding | nih.gov, nih.gov |
Genetic Epidemiology and Dissemination of this compound Resistance Determinants (e.g., estX gene)
The spread of resistance to this compound is largely driven by the dissemination of the genes encoding these resistance mechanisms. nih.govnih.gov The gene responsible for producing the EstX enzyme, estX, is of particular concern due to its increasing prevalence and wide distribution. nih.gov
Genomic analyses suggest that the estX gene is frequently associated with mobile genetic elements (MGEs) such as transposons and integrons. nih.govnih.govresearchgate.net These MGEs can be transferred between different bacteria through horizontal gene transfer, facilitating the rapid spread of resistance across species and geographic regions. nih.govresearchgate.net This mobility explains the detection of the estX gene in a variety of pathogenic bacteria, most notably Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae. nih.govnih.gov
Global distribution studies have confirmed the widespread presence of bacteria carrying the estX gene, with isolates found in 74 countries across six continents. nih.govnih.gov The timeline of its emergence suggests that its proliferation may be linked to the extensive use of macrolide antibiotics in both human and veterinary medicine. nih.govnih.gov The dissemination of estX represents a growing public health threat that necessitates enhanced global surveillance and monitoring. nih.govnih.gov
Table 3: Dissemination Profile of the estX Resistance Gene
| Feature | Details | Source(s) |
|---|---|---|
| Associated Gene | estX | nih.gov, nih.gov |
| Dissemination Mechanism | Mobile genetic elements (integrons, transposons) | nih.gov, researchgate.net |
| Host Bacteria | Predominantly pathogenic species like Escherichia coli, Salmonella enterica, Klebsiella pneumoniae | nih.gov, nih.gov |
| Geographic Distribution | Found in 74 countries across 6 continents | nih.gov, nih.gov |
| Implication | Escalating public health issue due to widespread dissemination | nih.gov |
In Vitro Studies on Resistance Emergence and Evolution
Laboratory studies, known as in vitro evolution or adaptive laboratory evolution (ALE) experiments, are crucial for understanding how resistance to antibiotics like this compound emerges and evolves. nih.govmdpi.com These studies typically involve serially subculturing bacteria in the presence of gradually increasing concentrations of an antibiotic. nih.govnih.gov This process mimics the selective pressure that leads to the development of resistance in clinical settings. mdpi.com
A notable study demonstrated the development of high-level resistance in Mycoplasma pneumoniae through serial subculture in media containing erythromycin (B1671065). nih.govnih.gov The resulting erythromycin-resistant strains also exhibited cross-resistance to other macrolide antibiotics, including this compound. nih.govnih.gov This indicates that a single evolutionary pathway can confer resistance to an entire class of antibiotics. The resistance developed in these experiments was found to be stable even after the antibiotic was removed, highlighting the persistent nature of these genetic changes. nih.govnih.gov
Such in vitro studies allow researchers to measure key parameters like the frequency of spontaneous mutant selection and the mutant prevention concentration (MPC), which is the lowest antibiotic concentration that prevents the growth of resistant mutants. nih.govmdpi.com These experiments provide valuable insights into the genetic mutations and evolutionary pathways that bacteria exploit to overcome the effects of this compound, helping to predict and potentially mitigate the rise of resistance. nih.govdovepress.com
Advanced Analytical Methodologies for Leucomycin A5 Research
High-Resolution Chromatographic Separation Techniques
Chromatographic methods are fundamental in the analysis of leucomycin (B7888351), a complex mixture of macrolide antibiotics. These techniques are essential for isolating Leucomycin A5 and quantifying its purity along with related substances.
High-Performance Liquid Chromatography (HPLC) for Purity and Component Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of leucomycin, allowing for the separation and determination of its various components and impurities. bohrium.com Due to the fact that some acid degradation products of leucomycin can be more toxic than the primary components, accurate impurity profiling is critical. bohrium.com While traditional HPLC with Ultraviolet (UV) detection is widely used, it has limitations when reference standards for all impurities are not available or when impurities lack a strong chromophore. bohrium.comresearchgate.net
To overcome these challenges, methods using a Charged Aerosol Detector (CAD) in conjunction with HPLC have been developed. nih.gov HPLC-CAD offers a more uniform response for non-volatile analytes, enabling the quantification of impurities without the need for specific reference standards. nih.gov Research has focused on developing and validating robust HPLC methods, often comparing HPLC-CAD and HPLC-UV techniques for the comprehensive analysis of leucomycin bulk drugs and tablets. researchgate.net A validated HPLC-UV method, developed with the assistance of HPLC-CAD results, demonstrated high precision, reproducibility, and linearity. nih.gov
Table 1: Validation Parameters for a Developed HPLC-UV Method for Leucomycin Analysis
| Parameter | Result |
|---|---|
| Linearity (Determination Coefficient) | > 0.9999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Recoveries | 92.9%–101.5% |
| Relative Standard Deviations (RSDs) | < 2.0% |
Data sourced from a study on the quantitative analysis of impurities in leucomycin. researchgate.netnih.gov
Multidimensional Liquid Chromatography for Complex Mixture Analysis
For exceptionally complex mixtures like leucomycin fermentation broths, single-dimensional HPLC may not provide sufficient resolving power. In these cases, multiple heart-cutting two-dimensional liquid chromatography (2D-LC) offers a powerful solution for separating and characterizing new components and impurities. researchgate.net
This advanced technique involves using two different chromatographic systems. In one application, a non-volatile buffer solution was used as the mobile phase in the first dimension to achieve optimal separation of the leucomycin components. researchgate.net Specific peaks of interest from the first-dimension eluent were then selectively transferred ("heart-cut") to a second-dimension system. This second system utilized a volatile mobile phase, making it compatible with mass spectrometry for subsequent identification and structural elucidation. researchgate.net This approach has been successfully used to identify nine new components and six impurities in leucomycin, revealing insights into their formation during the manufacturing and purification processes. researchgate.net
Capillary Electrophoresis for Macrolide Separation
Capillary Electrophoresis (CE) is another high-efficiency separation technique well-suited for analyzing complex mixtures of structurally similar compounds like macrolide antibiotics. nih.gov CE offers a different separation mechanism than HPLC, based on the differential electrophoretic mobility of analytes in an electric field. This versatility is achieved by modifying parameters such as the electrolyte's pH, composition, and molarity, as well as instrumental settings like voltage and capillary dimensions. nih.gov
CE methods have been successfully developed to resolve various macrolides, including josamycin (B1673084), erythromycin (B1671065), and oleandomycin. nih.gov By systematically optimizing conditions, baseline resolution of these antibiotics can be achieved in under 30 minutes. nih.gov The use of organic modifiers like acetonitrile (B52724) or surfactants such as sodium cholate (B1235396) in the buffer system can further enhance separation and solubility. nih.gov Due to their structural similarities, these methods provide a strong basis for the separation and analysis of the components within the leucomycin complex.
Table 2: Optimized Conditions for Capillary Electrophoresis Separation of Macrolides
| Parameter | Condition |
|---|---|
| Capillary | 100 cm x 75 µm I.D. fused-silica |
| Electrolyte | 75 mM phosphate (B84403) buffer (pH 7.5) with 50% (v/v) methanol |
| Applied Voltage | 25 kV |
| Separation Time | < 30 minutes |
Data sourced from a study on the development of a CE method for macrolide antibiotic separation. nih.gov
Advanced Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound and its related substances. When coupled with chromatographic separation, it provides definitive identification and detailed structural insights.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for the analysis of large, thermally fragile molecules like macrolide antibiotics. nih.gov Unlike harsher ionization methods that cause extensive fragmentation, ESI typically produces intact protonated or deprotonated molecular ions, which is crucial for determining the molecular weight of the analyte. nih.gov
ESI-MS is frequently coupled with liquid chromatography (LC) for the analysis of complex biological and pharmaceutical samples. researchgate.net In the study of leucomycin, ESI-MS has been used in both positive and negative ionization modes. researchgate.net Following the initial ionization, collision-induced dissociation (CID) can be applied to the selected molecular ions. This process generates characteristic fragment ions, providing a wealth of structural information that is essential for identifying known components and elucidating the structures of novel impurities or metabolites. nih.govnih.gov
Ion Trap/Time-of-Flight Mass Spectrometry (IT-TOF-MS)
Hybrid Ion Trap/Time-of-Flight (IT-TOF) mass spectrometry represents a powerful combination of two different types of mass analyzers, offering the strengths of both for comprehensive structural analysis. nih.gov This technique is particularly valuable when analyzing the complex components found in leucomycin samples. researchgate.net
The ion trap component allows for sequential fragmentation experiments (MSn). chromatographyonline.com A specific ion of interest can be isolated in the trap and fragmented, and then one of its fragment ions can be isolated and fragmented again. This multi-stage fragmentation provides highly detailed information about the connectivity and structure of the molecule. chromatographyonline.comnih.gov
The Time-of-Flight (TOF) component provides high mass resolution and excellent mass accuracy. nih.govnih.gov This capability allows for the determination of the precise elemental composition of the parent and fragment ions, which greatly increases confidence in structural assignments. nih.gov The combination of 2D-LC with IT-TOF-MS has been instrumental in deducing the complete fragmentation patterns and structures of newly discovered components and degradation impurities in leucomycin. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Erythromycin |
| Josamycin |
| Kitasamycin (B1683686) |
| Methanol |
| Oleandomycin |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the trace analysis of this compound in complex matrices such as animal tissues, milk, and feed. researchgate.netnih.gov Its high sensitivity and selectivity allow for the detection and quantification of residues at parts-per-billion (ppb) levels, which is crucial for monitoring compliance with regulatory limits. nih.gov
The methodology involves a multi-step process beginning with sample preparation. A common approach for biological samples is an extraction step, which may involve protein precipitation with organic solvents like acetonitrile or methanol, followed by a clean-up procedure using solid-phase extraction (SPE) to remove interfering matrix components. nih.govresearchgate.net For some matrices, simpler methods like "hot water extraction" have also proven effective for macrolides. nih.gov
The purified extract is then injected into a high-performance liquid chromatography (HPLC) system, typically employing a reversed-phase column (e.g., C18). researchgate.net A gradient elution using a mobile phase of water and an organic solvent (commonly acetonitrile or methanol), often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is used to separate this compound from other co-extracted compounds. nih.gov
Detection is achieved using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. nih.govicm.edu.pl The ESI source generates protonated molecules of this compound, [M+H]⁺. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. nih.govnih.gov In this mode, the first quadrupole selects the precursor ion of this compound (e.g., m/z 772.9). This ion is then fragmented in a collision cell, and the second quadrupole selects specific, characteristic product ions for detection. researchgate.neticm.edu.pl Monitoring at least two product ion transitions provides unambiguous identification and quantification, minimizing the risk of false positives. nih.gov Method validation typically demonstrates high accuracy, precision, and recoveries in the range of 80-115%. nih.gov
Table 1: Illustrative Parameters for LC-MS/MS Analysis of this compound
| Parameter | Typical Condition/Value |
|---|---|
| Chromatography | Reversed-Phase HPLC (C18 Column) |
| Mobile Phase | Gradient of Acetonitrile and Water (with Formic Acid) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 772.9 |
| Monitored Transitions (MRM) | Transition 1 (Quantifier), Transition 2 (Qualifier) |
| Detection Limit | Low ppb range (e.g., < 5 µg/kg) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and the confirmation of its complex stereochemistry. kitasato-u.ac.jp While other methods can identify the compound, only NMR provides a complete picture of the atomic connectivity and spatial arrangement of the molecule. This is particularly important for differentiating between closely related isomers or degradation products. researchgate.netnih.gov
The process involves acquiring a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
¹H-NMR (Proton NMR): This spectrum provides information about the chemical environment of every proton in the molecule. For this compound, distinct signals can be assigned to the protons on the 16-membered lactone ring, the two deoxy sugars (L-mycarose and D-mycaminose), and the isovaleryl acyl group at the C-3 hydroxyl position. kitasato-u.ac.jp The coupling constants between adjacent protons help to establish local stereochemistry.
¹³C-NMR (Carbon-13 NMR): This technique reveals the number of unique carbon atoms and provides information about their chemical nature (e.g., C=O, C-O, C-C, CH, CH₂, CH₃). It is used to confirm the carbon skeleton of the entire molecule. nih.govfrontiersin.org
2D NMR (COSY, HSQC, HMBC): Two-dimensional experiments are crucial for assembling the complete structure. frontiersin.org
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the lactone ring and sugar moieties.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the structural fragments, such as identifying the attachment points of the mycarose (B1676882) and mycaminose (B1220238) sugars to the macrolactone core and confirming the location of the acyl group. frontiersin.org
Together, these NMR experiments allow for the complete assignment of all proton and carbon signals, confirming the identity of this compound and establishing the relative configuration of its numerous chiral centers. kitasato-u.ac.jpnih.gov
Table 2: Key Structural Features of this compound Analyzed by NMR
| Molecular Moiety | Information Gained from NMR |
|---|---|
| Macrolactone Ring | Confirmation of the 16-membered ring structure, position of functional groups (hydroxyls, ketone, aldehyde), and stereochemistry at chiral centers. |
| L-Mycarose | Identification of the sugar unit and its glycosidic linkage point to the macrolactone ring. |
| D-Mycaminose | Identification of the amino sugar and its glycosidic linkage point to the macrolactone ring. |
| Isovaleryl Group | Confirmation of the acyl group structure and its ester linkage to the C-3 position of the macrolactone. |
Bioassay-Based Methods for Quantitative and Qualitative Assessment
Bioassays are fundamental for assessing the antimicrobial potency of this compound. Unlike chemical methods that measure concentration, bioassays measure biological effect, providing a direct indication of the antibiotic's activity against specific microorganisms. These methods are essential in quality control and research to ensure the compound retains its expected efficacy. nih.gov
Plate Inhibition Zones (Agar Diffusion Assay) This is a widely used qualitative and semi-quantitative method. nih.gov The assay is based on the diffusion of the antibiotic through a solid agar (B569324) medium that has been seeded with a susceptible test microorganism. nih.gov
A petri dish is prepared with a suitable agar medium (e.g., Mueller-Hinton agar) uniformly inoculated with a standardized suspension of a test bacterium like Staphylococcus aureus or Bacillus subtilis. nih.gov
A sterile paper disc impregnated with a known amount of this compound, or a solution of the antibiotic, is placed onto the agar surface. Alternatively, a small well (cylinder) can be cut into the agar and filled with the antibiotic solution. nih.gov
The plate is incubated under controlled conditions. As the antibiotic diffuses outwards from the source, it creates a concentration gradient.
Where the concentration is sufficient to inhibit bacterial growth, a clear "zone of inhibition" will form around the disc or well. The diameter of this zone is proportional to the concentration of the antibiotic and the susceptibility of the microorganism. By comparing the zone size to those produced by standard solutions of known concentration, the potency of the test sample can be estimated. nih.gov
Microbioassay (Broth Dilution Method) The microbioassay, often performed in a 96-well microplate format, is a quantitative method primarily used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.
Serial dilutions of this compound are prepared in a liquid growth medium (broth) in the wells of a microplate.
Each well is then inoculated with a standardized concentration of the test microorganism.
The plate is incubated, and bacterial growth is assessed either visually (by observing turbidity) or by using a microplate reader to measure optical density. The MIC value is the lowest concentration of this compound at which no turbidity is observed. This method is highly valuable for determining the specific potency of the antibiotic against different bacterial strains. medchemexpress.com
Table 3: Reported Minimum Inhibitory Concentration (MIC) Values for this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus pyogenes (penicillin-sensitive) | 0.8 medchemexpress.com |
| Staphylococcus pyogenes (penicillin-resistant) | 3.2 medchemexpress.com |
| Staphylococcus faecalis | 0.8 medchemexpress.com |
Comparative Research on Leucomycin A5 Within the Broader Macrolide Class
Structural Similarities and Distinctions among 16-Membered Macrolides Related to Leucomycin (B7888351) A5
The 16-membered macrolides are a significant group of antibiotics characterized by a large lactone ring. sci-hub.seresearchgate.net Leucomycin A5 belongs to the leucomycin complex, which shares a common 16-membered aglycone core but differs in the substituents at various positions. sci-hub.seresearchgate.net The primary structural framework of these compounds consists of the polyketide-derived macrocyclic lactone, to which one or more sugar moieties are attached. mdpi.com
This compound, like other members of its subgroup such as Josamycin (B1673084), features a 16-membered lactone ring. A key feature of the leucomycin group is the attachment of a disaccharide unit, composed of mycaminose (B1220238) and mycarose (B1676882), at the C-5 position of the aglycone. oup.com Specifically, this compound has an isovaleryl group at the C-4" position of the mycarose sugar. This is a point of distinction from other leucomycins which may have different acyl groups at this position.
When compared to other major 16-membered macrolides like the tylosin (B1662201) and spiramycin (B21755) subgroups, significant structural variations are evident. The tylosin subgroup is distinguished by a different substitution pattern on the macrolactone ring, most notably the presence of a mycinose (B1239270) sugar at C-23, which is absent in the leucomycin family. sci-hub.seoup.com Spiramycins, another subgroup, also possess a 16-membered ring but have a different arrangement and composition of sugar residues. oup.com
A notable derivative of this compound is Rokitamycin, which is synthesized by the addition of a 3"-O-propionyl group. nih.govnih.gov This modification highlights how small chemical changes to the peripheral sugar moieties can lead to the development of distinct antibiotic agents.
Table 1: Structural Comparison of Selected 16-Membered Macrolides
This interactive table summarizes the key structural features of this compound and related 16-membered macrolides.
| Feature | This compound | Josamycin (Leucomycin A3) | Tylosin | Spiramycin I |
| Macrolactone Ring Size | 16-membered | 16-membered | 16-membered | 16-membered |
| Sugar at C-5 | Mycaminose-Mycarose | Mycaminose-Mycarose | Mycaminose | Mycaminose-Forosamine |
| Sugar at C-23 | None | None | Mycinose | None |
| Key Substituent | Isovalerate at C-4" of mycarose | Acetate (B1210297) at C-3, Isovalerate at C-4" of mycarose | Aldehyde at C-20 | None |
| Distinguishing Feature | Part of the Leucomycin complex. | Also known as Leucomycin A3. | Contains a third sugar (mycinose). | Contains forosamine (B98537) instead of mycarose. |
Comparative Molecular Interaction Profiles with Ribosomal Targets
Macrolide antibiotics exert their function by binding to the large (50S) ribosomal subunit, thereby inhibiting bacterial protein synthesis. nih.govresearchgate.net They typically bind within the nascent peptide exit tunnel (NPET), adjacent to the peptidyl transferase center (PTC). researchgate.netresearchgate.net This binding physically obstructs the path of the growing polypeptide chain, leading to the dissociation of peptidyl-tRNA from the ribosome. nih.gov
The 16-membered macrolides, including this compound, bind to a site on the 23S rRNA composed of domains II and V. researchgate.netnih.gov Key nucleotide interactions often involve residues such as A2058 and A2059 (E. coli numbering). researchgate.netpsu.edu The extended structure of 16-membered macrolides allows them to project deeper into the NPET compared to their 14- and 15-membered counterparts. oup.com This deeper penetration can result in additional contacts with the ribosome tunnel wall, potentially influencing their activity and resistance profiles.
Studies comparing the binding of different macrolides show both competition and distinct interaction patterns. Research has demonstrated that leucomycins can inhibit the binding of [14C]erythromycin (a 14-membered macrolide) to E. coli ribosomes, indicating an overlapping binding site. nih.gov However, the interactions are not identical. For instance, 16-membered macrolides like leucomycin and tylosin can be distinguished from 14-membered macrolides by their antagonistic effect towards virginiamycin M, suggesting differences in how they occupy the ribosomal binding pocket. oup.com
Rokitamycin, the 3"-O-propionyl derivative of this compound, exhibits what has been described as "adhesive binding" to Staphylococcus aureus ribosomes. nih.gov This strong binding is only slightly displaced by other macrolides like erythromycin (B1671065) or even its parent compound, josamycin, suggesting that the propionyl modification creates a particularly stable interaction with the ribosomal target. nih.gov
Table 2: Comparative Ribosomal Interactions of Macrolides
This interactive table outlines the primary ribosomal binding characteristics of this compound and other macrolides.
| Antibiotic | Class | Primary Binding Site | Key rRNA Residues (E. coli numbering) | Noted Interaction Characteristics |
| This compound | 16-Membered Macrolide | 50S Subunit, Nascent Peptide Exit Tunnel | A2058, A2059, A2451, G2505 | Competitively inhibits erythromycin binding. nih.gov |
| Erythromycin | 14-Membered Macrolide | 50S Subunit, Nascent Peptide Exit Tunnel | A2058, A2059, A2062 | Binds near the entrance of the NPET. researchgate.net |
| Tylosin | 16-Membered Macrolide | 50S Subunit, Nascent Peptide Exit Tunnel | A2058, A2059 | Extends deeper into the NPET due to the mycinose sugar. oup.com |
| Rokitamycin | 16-Membered Macrolide | 50S Subunit, Nascent Peptide Exit Tunnel | A2058, A2059 | Exhibits strong, "adhesive" binding to the ribosome. nih.gov |
| Clindamycin (B1669177) | Lincosamide | 50S Subunit, A- and P-sites | A2058, A2059, A2451, G2505, A2602 | Binds near the PTC, overlapping with the macrolide site. researchgate.net |
Cross-Resistance Patterns and Susceptibility Comparisons with Other Macrolides
Bacterial resistance to macrolides is a significant clinical issue, primarily driven by three mechanisms: target-site modification, active drug efflux, and enzymatic inactivation. oup.commdpi.com The most common form of resistance involves modification of the 23S rRNA target, which confers broad cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). oup.comwikilectures.eu This is typically mediated by methylase enzymes encoded by erm genes. wikilectures.eu A second mechanism is an active efflux pump, often encoded by mef genes, which confers resistance to 14- and 15-membered macrolides (the M phenotype). oup.com
A key advantage of 16-membered macrolides like this compound is their ability to circumvent some of these resistance mechanisms. researchgate.net Strains exhibiting inducible MLSB resistance (iMLSB), where the methylase is only expressed in the presence of an inducer (typically a 14- or 15-membered macrolide), often remain susceptible to 16-membered macrolides because they are poor inducers of the erm gene expression. oup.comnih.gov Similarly, the M phenotype efflux pumps are generally ineffective against 16-membered macrolides. oup.com
However, in strains with constitutive MLSB resistance (cMLSB), where the methylase is always active, high-level cross-resistance is observed across all macrolides, including this compound. nih.gov Studies on Mycoplasma pneumoniae have shown that induced resistance to erythromycin results in cross-resistance to other macrolides, including leucomycin and josamycin. nih.govnih.gov This indicates that when the ribosomal target is permanently modified, the structural advantages of 16-membered macrolides are negated.
Table 3: Macrolide Susceptibility Based on Resistance Phenotype
This interactive table compares the general susceptibility patterns for different macrolide classes against common resistance phenotypes.
| Resistance Phenotype | Genetic Basis (Example) | 14-Membered (e.g., Erythromycin) | 15-Membered (e.g., Azithromycin) | 16-Membered (e.g., this compound) | Lincosamide (e.g., Clindamycin) |
| Wild Type (Susceptible) | None | Susceptible | Susceptible | Susceptible | Susceptible |
| M Phenotype | mef(A) gene (efflux pump) | Resistant | Resistant | Susceptible | Susceptible |
| iMLSB Phenotype | Inducible erm(B) gene (target modification) | Resistant (inducer) | Resistant (inducer) | Susceptible (poor inducer) nih.gov | Susceptible (in absence of inducer) |
| cMLSB Phenotype | Constitutive erm(B) gene (target modification) | Resistant | Resistant | Resistant | Resistant |
Future Directions and Emerging Research Avenues for Leucomycin A5
Development of Novel Leucomycin (B7888351) A5 Derivatives with Improved Antimicrobial Potency or Expanded Spectrum
A primary focus of future research is the rational design and synthesis of novel Leucomycin A5 derivatives. The goal is to create analogues with enhanced antimicrobial activity, a broader spectrum against resistant pathogens, or improved pharmacological properties. Chemical modifications at various positions on the leucomycin molecule have yielded promising results.
Key research findings include:
Acylation at the 3"-position: The introduction of an acyl group, particularly acetyl or propionyl, at the 3"-hydroxyl group of this compound has been shown to increase its in vitro antibacterial activity against both sensitive and some resistant microorganisms. nih.gov The 3"-O-propionyl derivative, in particular, demonstrated both high antibacterial activity and yielded high serum levels. nih.govnih.gov
Modification at the C-3 position: Synthesis of 3-O-(3-aryl-2-propenyl)leucomycin A7 analogues has resulted in derivatives with improved in vitro antibacterial activity against clinically important pathogens, including erythromycin-resistant Streptococcus pneumoniae (ERSP). researchgate.net
Epimerization at the C-9 position: The synthesis of 9-epi-leucomycin A5, an epimer of the natural form, showed that while its antimicrobial activity was identical against some bacterial strains, it was reduced against others like Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov This highlights how stereochemistry at this position influences the antibiotic's efficacy.
Nitroso Diels-Alder Reactions: An efficient method using nitroso Diels-Alder reactions has been employed to create 10,13-disubstituted leucomycin derivatives. nih.gov While these derivatives generally retained antibiotic profiles similar to the parent compound, some exhibited moderate antiproliferative and cytotoxic activity, expanding their potential biological applications beyond just antibacterial action. nih.gov
These synthetic strategies provide a framework for generating targeted libraries of leucomycin derivatives, allowing for faster development of new antibiotic candidates that can overcome existing resistance mechanisms. researchgate.net
Table 1: Selected this compound Derivatives and Their Reported Enhancements
| Derivative Class | Modification Strategy | Reported Improvement/Finding | Reference(s) |
| 3"-O-Acyl Derivatives | Acylation of the 3"-hydroxyl group with acetyl or propionyl groups. | Increased in vitro activity against sensitive and some resistant bacteria; improved serum levels. | nih.govnih.gov |
| 3-O-(3-aryl-2-propenyl) Derivatives | Heck reaction to furnish analogues modified at the C-3 position. | Improved in vitro activity against erythromycin-resistant Streptococcus pneumoniae. | researchgate.net |
| 9-epi-Leucomycin A5 | Reduction of 9-dehydrothis compound. | Antimicrobial activity was identical to this compound against some strains but reduced against others. | nih.gov |
| 10,13-Disubstituted Derivatives | Nitroso Diels-Alder reactions. | Retained similar antibiotic profiles but some showed moderate antiproliferative and cytotoxic activity. | nih.gov |
Deeper Understanding of Biosynthetic Regulatory Networks for Industrial-Scale Production Optimization
Optimizing the industrial-scale production of this compound requires a profound understanding of the complex regulatory networks that govern its biosynthesis in producer organisms like Streptomyces species. While research directly on this compound's regulatory network is specific, extensive studies on similar antibiotics, such as lincomycin (B1675468), provide a valuable blueprint for future work. nih.govmdpi.com The biosynthesis of these antibiotics is controlled by a hierarchy of regulatory genes located both within and outside the biosynthetic gene cluster (BGC).
Key strategies and findings from related systems include:
Identifying Cluster-Situated Regulators: Many antibiotic BGCs contain their own regulatory genes. For instance, in lincomycin production, the regulator LmbU was found to promote biosynthesis by activating specific genes within the cluster. nih.gov Identifying and manipulating homologous regulators in the leucomycin BGC could similarly boost production.
Characterizing Global Regulators: Leucine-responsive regulatory proteins (Lrp-type) have been identified as key players. mdpi.comnih.gov In Streptomyces lincolnensis, the regulator SLCG_Lrp positively influences lincomycin biosynthesis by promoting nitrate (B79036) assimilation and directly activating genes within the BGC. mdpi.com Conversely, other regulators like SLCG_4846 act as repressors. nih.gov Knocking out such repressor genes is a viable strategy to increase antibiotic yield. nih.gov
Genetic and Fermentation Engineering: A coupled approach combining genetic manipulation with the optimization of fermentation conditions is crucial for maximizing yield. nih.govmit.edu After creating a genetically superior strain (e.g., by deleting repressor genes), optimizing the culture medium and fermentation parameters can lead to significant, superimposed increases in production. nih.govmdpi.com For example, using response surface methodology to optimize the seed medium for a genetically engineered S. lincolnensis strain resulted in a 55.1% higher yield of Lincomycin A in a 15-L fermenter. nih.gov
By applying these principles, researchers can systematically engineer this compound-producing strains for enhanced and economically viable industrial-scale fermentation.
Table 2: Examples of Regulatory Elements in Streptomyces and Their Potential Application to this compound Production
| Regulatory Element | Type | Function in Related Antibiotic Biosynthesis | Potential Strategy for this compound | Reference(s) |
| LmbU | Transcriptional Activator | Promotes lincomycin biosynthesis by activating target genes in the BGC. | Overexpress the homologous activator in the leucomycin BGC. | nih.gov |
| SLCG_Lrp | Transcriptional Activator | Positively regulates lincomycin biosynthesis; promotes nitrate assimilation. | Identify and overexpress global activators that control primary and secondary metabolism. | mdpi.com |
| SLCG_4846 | Transcriptional Repressor | Directly inhibits lincomycin biosynthesis. | Inactivate or delete homologous repressor genes to de-repress leucomycin production. | nih.gov |
| SLCG_2919 | Transcriptional Repressor | Negative regulator of lincomycin biosynthesis. | Combine the deletion of multiple repressors for a superimposed increase in yield. | nih.gov |
Strategies to Combat Emerging Resistance Mechanisms and Preserve this compound Efficacy
The clinical utility of all macrolide antibiotics, including this compound, is threatened by the emergence of bacterial resistance. nih.gov Preserving the efficacy of this compound necessitates a multi-faceted approach aimed at understanding and overcoming these resistance mechanisms.
Bacteria have evolved several primary mechanisms to resist macrolides:
Target Site Modification: The most common mechanism involves the methylation of the 23S rRNA component of the bacterial ribosome, the antibiotic's target. nih.gov This modification, carried out by erythromycin (B1671065) ribosome methylase (Erm) enzymes, prevents the antibiotic from binding effectively. nih.govnih.gov
Drug Efflux: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively expel the antibiotic from the cell before it can reach its ribosomal target. nih.govnih.gov
Enzymatic Inactivation: Some bacteria produce enzymes, such as macrolide phosphotransferases and esterases, that chemically modify and inactivate the antibiotic molecule. nih.gov
Future strategies to combat these mechanisms include:
Development of Resistance-Evading Derivatives: As discussed in section 10.1, a key strategy is to synthesize new this compound analogues that can bind to the modified ribosomal target or are poor substrates for efflux pumps and inactivating enzymes. researchgate.netresearchgate.net
Combination Therapy: Using this compound in combination with other compounds can restore its activity. This includes co-administering it with "antibiotic potentiators" or adjuvants—non-antibacterial molecules that inhibit resistance mechanisms. nih.govmdpi.com Examples include efflux pump inhibitors or inhibitors of resistance-mediating enzymes like β-lactamase inhibitors used for penicillins. nih.govmdpi.com
Metabolism Modulation: Research suggests that bacterial metabolism is intricately linked to antibiotic resistance. nih.gov Modulating bacterial metabolic pathways could be a valid approach to boost antibiotic susceptibility. mdpi.com For example, inhibitors of specific bacterial enzymes, like cystathionine (B15957) β-synthase (bCSE) which is involved in hydrogen sulfide (B99878) biogenesis, have been shown to enhance the activity of bactericidal antibiotics against resistant bacteria. nih.gov
Novel Therapeutic Approaches: Emerging strategies like antivirulence therapy, which targets bacterial virulence factors instead of growth, and phage therapy offer alternative ways to combat resistant infections, potentially in combination with traditional antibiotics like this compound. researchgate.net
Table 3: Macrolide Resistance Mechanisms and Counter-Strategies
| Resistance Mechanism | Description | Strategy to Overcome | Reference(s) |
| Target Site Modification | Enzymatic methylation of the 23S rRNA (by Erm methylases) prevents antibiotic binding. | Design derivatives that bind effectively to the methylated ribosome. | researchgate.netnih.govnih.gov |
| Drug Efflux Pumps | Membrane proteins actively pump the antibiotic out of the bacterial cell. | Develop efflux pump inhibitors (EPIs) to use in combination therapy; design derivatives that are not recognized by pumps. | nih.govnih.gov |
| Enzymatic Inactivation | Enzymes (e.g., phosphotransferases, esterases) chemically modify and inactivate the antibiotic. | Develop enzyme inhibitors; design derivatives that are resistant to modification. | nih.gov |
| Altered Bacterial Metabolism | Metabolic state of the bacteria can influence its susceptibility to antibiotics. | Use metabolism modulators as adjuvants to increase antibiotic susceptibility. | nih.govmdpi.com |
Application of Integrated Omics Approaches in this compound Research (e.g., genomics, proteomics in biosynthesis)
Integrated omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, systems-level view of biological processes. researchgate.netnih.govmdpi.com Applying these technologies to this compound research can provide unprecedented insights into its biosynthesis, regulation, and mechanisms of action, paving the way for targeted improvements. nih.gov
The role of each omics discipline:
Genomics: This is the starting point for understanding an antibiotic's production. isaaa.org By sequencing the genome of the producing Streptomyces strain, researchers can identify the complete this compound biosynthetic gene cluster (BGC). cuanschutz.edu Comparative genomics can then be used to compare BGCs from different strains to identify genes associated with higher yields or the production of novel analogues. nih.gov
Transcriptomics: This approach studies the expression levels of all genes (the transcriptome) under specific conditions. frontiersin.org By comparing the transcriptomes of high- and low-producing strains, or strains grown under different fermentation conditions, researchers can pinpoint which biosynthetic and regulatory genes are upregulated during active this compound production. nih.gov
Proteomics: As proteins are the functional machinery of the cell, proteomics—the study of the entire set of proteins (the proteome)—is crucial. isaaa.orglibretexts.org It allows for the direct identification and quantification of the biosynthetic enzymes, regulatory proteins, and resistance proteins encoded by the BGC. nih.gov This can confirm that the genes identified by genomics are indeed translated into active proteins.
Metabolomics: This discipline analyzes the complete set of small-molecule metabolites within a cell. isaaa.org In this compound research, metabolomics can be used to track the flow of precursor molecules (like acetate (B1210297) and propionate) through the biosynthetic pathway, identify potential bottlenecks where intermediate metabolites accumulate, and quantify the final product yield. nih.govnih.gov
Integrated Analysis: The true power lies in integrating these data sets. researchgate.netmdpi.com For example, a multi-omics analysis could reveal that the overexpression of a specific regulatory gene (identified by transcriptomics) leads to an increase in the abundance of all the biosynthetic enzymes (measured by proteomics), resulting in a higher flux through the pathway and increased this compound production (quantified by metabolomics). This integrated understanding is essential for rational metabolic engineering and the optimization of production strains. nih.gov
Table 4: Role of Integrated Omics in this compound Research
| Omics Field | Focus of Study | Application in this compound Research | Reference(s) |
| Genomics | DNA: Gene content and organization | Identify and annotate the complete this compound biosynthetic gene cluster (BGC); comparative genomics to find superior BGCs. | isaaa.orgcuanschutz.edu |
| Transcriptomics | RNA: Gene expression levels | Identify key regulatory genes and determine optimal conditions for BGC expression by analyzing mRNA levels. | nih.govfrontiersin.org |
| Proteomics | Proteins: The functional machinery | Quantify the biosynthetic enzymes and regulatory proteins to understand pathway flux and regulation. | libretexts.orgnih.gov |
| Metabolomics | Metabolites: Precursors and products | Identify pathway bottlenecks, track precursor incorporation, and quantify final this compound yield. | isaaa.orgnih.gov |
| Multi-Omics Integration | Holistic view of the biological system | Build comprehensive models of biosynthesis to guide rational strain engineering and production optimization. | researchgate.netmdpi.comnih.gov |
Q & A
Q. What experimental techniques are recommended for characterizing the structural and physicochemical properties of Leucomycin A5?
To characterize this compound (C42H69NO15), researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are critical for resolving its macrocyclic lactone structure and stereochemistry. High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns. For purity assessment, reversed-phase HPLC with UV detection is recommended, using a C18 column and acetonitrile/water gradients. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability. These methods should be cross-referenced with established protocols for macrolide antibiotics to ensure reproducibility .
Q. How can researchers design experiments to study this compound's mechanism of action against bacterial targets?
Begin by identifying target pathogens (e.g., Gram-positive bacteria) and determining minimum inhibitory concentrations (MICs) using broth microdilution assays. To investigate ribosomal binding—a hallmark of macrolides—use radiolabeled this compound in competitive binding assays with <sup>3</sup>H-erythromycin. Fluorescently tagged derivatives (e.g., FITC conjugates) enable visualization of cellular uptake via confocal microscopy. Molecular docking simulations (using software like AutoDock Vina) can predict interactions with the 50S ribosomal subunit. Validate findings with cryo-EM or mutagenesis studies on ribosomal RNA .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in this compound's reported efficacy across different bacterial strains?
Contradictions may arise from strain-specific resistance mechanisms or experimental variability. To address this:
- Perform comparative genomic analysis of resistant vs. susceptible strains to identify mutations in ribosomal proteins (e.g., L22/L4) or efflux pump upregulation.
- Standardize growth conditions (e.g., pH, temperature) and inoculum size in MIC assays per CLSI guidelines.
- Use isogenic mutant strains to isolate resistance determinants.
- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for host factors in in vivo studies. Cross-validate results with orthogonal methods, such as transcriptomics (RNA-seq) to assess stress response pathways .
Q. How can researchers optimize experimental designs to study this compound's synergy with other antibiotics?
Use checkerboard assays to quantify fractional inhibitory concentration indices (FICIs) for synergy (FICI ≤0.5). Prioritize combinations with β-lactams or aminoglycosides, as macrolides often enhance their penetration. For mechanistic insights, employ time-kill curves and flow cytometry to monitor bactericidal kinetics. Include controls for antagonism (e.g., bacteriostatic combinations) and validate in vivo using murine infection models. Ensure statistical rigor with power analysis to determine sample sizes .
Q. What methodologies are suitable for investigating this compound's role in modulating bacterial biofilms?
- Biofilm formation assays : Use crystal violet staining in 96-well plates under static or flow conditions (e.g., CDC biofilm reactor).
- Metabolic activity : Quantify via resazurin reduction assays.
- Transcriptomics : Compare biofilm vs. planktonic cells using RNA-seq to identify quorum-sensing or extracellular matrix genes affected by this compound.
- Confocal microscopy : Incorporate LIVE/DEAD staining to assess biofilm viability post-treatment. Correlate findings with persister cell assays to evaluate tolerance mechanisms .
Q. How should researchers address discrepancies in this compound's stability data under varying pH conditions?
- Conduct forced degradation studies at pH 2–9 (HCl/NaOH buffers) and analyze degradation products via LC-MS.
- Use Arrhenius plots to predict shelf-life under accelerated storage conditions.
- Compare results with structurally similar macrolides (e.g., erythromycin) to identify labile functional groups (e.g., glycosidic bonds).
- Validate stability in biological matrices (e.g., serum) using simulated pharmacokinetic conditions .
Methodological Frameworks
- For hypothesis-driven research : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in macrolide resistance or therapeutic optimization .
- For reproducibility : Adhere to the "Materials and Methods" guidelines from The Journal of Antibiotics, including detailed descriptions of bacterial strains, growth media, and analytical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
